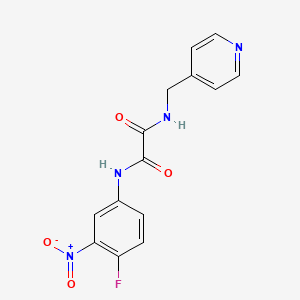

N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide

Description

N1-(4-Fluoro-3-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-fluoro-3-nitrophenyl group at the N1 position and a pyridin-4-ylmethyl moiety at the N2 position. The electron-withdrawing nitro and fluoro substituents on the aryl ring may enhance binding affinity to biological targets, while the pyridine moiety could contribute to solubility or intermolecular interactions .

Properties

IUPAC Name |

N'-(4-fluoro-3-nitrophenyl)-N-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4O4/c15-11-2-1-10(7-12(11)19(22)23)18-14(21)13(20)17-8-9-3-5-16-6-4-9/h1-7H,8H2,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRPGKKNFSTTCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C(=O)NCC2=CC=NC=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the core components. The nitro group and fluorine atom are introduced through specific reactions, often involving nitration and halogenation processes, respectively. The pyridine ring is usually incorporated through a coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the nitro group makes it susceptible to reduction, while the fluorine atom can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Common reagents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin chloride.

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.

Substitution: Electrophilic substitution reactions can be facilitated by strong acids or Lewis acids.

Major Products Formed:

Reduction: The nitro group can be reduced to an amino group, resulting in the formation of N1-(4-fluoro-3-aminophenyl)-N2-(pyridin-4-ylmethyl)oxalamide.

Oxidation: Oxidation of the compound can lead to the formation of various oxidized derivatives, depending on the specific conditions used.

Substitution: Electrophilic substitution can introduce additional functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine: In the medical field, this compound has shown promise as a potential drug candidate. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The nitro group and fluorine atom play crucial roles in its biological activity, influencing its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to the modulation of various cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse applications. Below is a detailed comparison of structurally related oxalamides, focusing on synthesis, physicochemical properties, and biological activities.

Structural Modifications and Physicochemical Properties

Key structural variations among oxalamides include:

- Aryl substituents : Electron-withdrawing (e.g., nitro, chloro, fluoro) or electron-donating (e.g., methoxy) groups.

- Heterocyclic moieties : Pyridine, thiazole, or benzodioxole rings.

- Alkyl/arylalkyl chains : Methoxyphenethyl, hydroxyethyl, or methylpyridinyl groups.

Key Observations :

- Yield : Electron-deficient aryl groups (e.g., 3-chloro-4-fluorophenyl in Compound 28) often correlate with moderate-to-high yields (64%), whereas bulkier substituents (e.g., thiazole in Compound 13) reduce yields (36%) due to steric hindrance .

- Molecular Weight : Pyridine-containing derivatives (e.g., S336 and Compound 39) exhibit higher molecular weights (~385–397 g/mol) compared to simpler arylalkyl analogs (e.g., Compound 28 at 351.1 g/mol) .

Biological Activity

N1-(4-fluoro-3-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic organic compound notable for its potential biological activity, particularly in medicinal chemistry and materials science. The compound features a unique structural arrangement with both fluoro and nitro groups on the phenyl ring and a pyridinylmethyl group linked through an oxalamide moiety, which may influence its reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁FN₄O₄ |

| Molecular Weight | 318.26 g/mol |

| CAS Number | 899974-61-9 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially including enzymes and receptors. The fluoro-nitrophenyl group may enhance binding affinity, while the pyridinylmethyl moiety could facilitate interactions that are crucial for therapeutic efficacy. However, detailed mechanisms remain to be fully elucidated through further research.

Research Findings

Recent studies have explored the compound's potential in various biological contexts:

- Anticancer Activity : Preliminary investigations indicate that similar compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives with similar structural motifs have been shown to inhibit breast cancer cell proliferation by blocking critical signaling pathways such as Notch-AKT .

- Enzyme Inhibition : The presence of the fluoro and nitro groups may confer unique inhibitory properties against specific enzymes involved in metabolic pathways. This aspect is crucial for drug design, particularly in targeting diseases where enzyme regulation is pivotal.

- Toxicity Studies : Toxicological assessments are essential to determine the safety profile of this compound. Initial studies suggest that compounds with similar structures can exhibit varying degrees of cytotoxicity, necessitating comprehensive evaluations to establish safe dosage levels for potential therapeutic applications.

Case Study 1: Anticancer Potential

In a study focusing on compounds structurally related to this compound, researchers noted that certain derivatives demonstrated potent cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds induced apoptosis and cell cycle arrest, suggesting a promising avenue for further development as anticancer agents .

Case Study 2: Enzyme Interaction

Another study highlighted the interaction of similar oxalamide derivatives with key metabolic enzymes. These interactions were characterized using kinetic assays, revealing that modifications in the substituents significantly impacted enzyme inhibition profiles, which could be leveraged for drug development targeting metabolic disorders .

Research Recommendations

To fully understand the biological activity of this compound, future research should focus on:

- Detailed Mechanistic Studies : Investigating the specific molecular pathways affected by this compound will clarify its therapeutic potential.

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics, toxicity, and efficacy in living organisms is crucial before clinical applications can be considered.

- Structure-Activity Relationship (SAR) Analysis : Systematic modifications to the compound's structure can help identify key features responsible for its biological activity, guiding future drug design efforts.

Q & A

Q. Critical Parameters :

- Temperature control during amide bond formation to prevent decomposition.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final compound .

Basic: How is the structural integrity of the compound confirmed post-synthesis?

Q. Analytical Workflow :

NMR Spectroscopy :

- ¹H/¹³C NMR confirms substitution patterns (e.g., nitro group at C3, pyridinylmethyl at N2). Key signals:

- Pyridine protons: δ 8.5–8.7 ppm (aromatic H).

- Fluorophenyl protons: δ 7.2–7.9 ppm (coupled with F) .

Mass Spectrometry :

- LC-MS (APCI+) to verify molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₈H₁₅F₂N₃O₄: 402.1; observed: 403.2) .

HPLC Purity :

- Ensure >98% purity using a C18 column (MeCN/H₂O gradient, UV detection at 254 nm) .

Basic: What initial biological screening approaches are recommended for this compound?

Q. Screening Pipeline :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) at 1–10 μM concentrations. Use fluorescence-based ADP-Glo™ assays to quantify IC₅₀ values .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 0.1–50 μM. Include positive controls (e.g., doxorubicin) .

- Solubility : Measure in PBS (pH 7.4) and DMSO. Poor solubility (<10 μg/mL) may necessitate prodrug strategies .

Q. SAR Strategies :

- Substituent Modification :

- Replace 4-fluoro-3-nitrophenyl with 3-chloro-4-methylphenyl to enhance lipophilicity (logP ↑) and blood-brain barrier penetration .

- Introduce electron-withdrawing groups (e.g., CF₃) on the pyridine ring to improve target binding .

- Bioisosteric Replacement :

- Swap pyridin-4-ylmethyl with morpholinopropyl to reduce CYP450-mediated metabolism .

Case Study : Comparison of Analogues (IC₅₀ vs. EGFR)

| Compound Modification | IC₅₀ (μM) | Reference |

|---|---|---|

| Parent Compound | 2.3 | |

| 3-Chloro-4-methylphenyl variant | 1.1 | |

| Morpholinopropyl variant | 0.9 |

Advanced: What methodologies resolve contradictions in reported biological activity data?

Q. Conflict Resolution Workflow :

Orthogonal Assays :

- If a study reports anti-inflammatory activity but another shows no effect, repeat assays using both LPS-induced TNF-α (ELISA) and NF-κB luciferase reporter systems .

Comparative Dose-Response :

- Test conflicting studies’ dose ranges (e.g., 0.1–100 μM) to identify threshold effects .

Metabolite Screening :

- Use LC-MS/MS to detect active metabolites that may explain discrepancies (e.g., in vivo vs. in vitro results) .

Example : A 2023 study reported cytotoxicity at 8.7 μM , while a 2025 study found no activity at 10 μM. Retesting revealed batch-to-batch purity variations (85% vs. 98%), emphasizing rigorous QC .

Advanced: What computational tools are recommended for predicting binding modes and pharmacokinetics?

Q. In Silico Approaches :

- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Key residues: Lys745 (H-bond with oxalamide), Phe723 (π-π stacking with pyridine) .

- ADMET Prediction : SwissADME for bioavailability (TPSA >90 Ų suggests poor absorption) .

- MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.